molecular formula C15H22N2O3 B1427521 N-Ethyl L-Z-Valinamide CAS No. 1381929-59-4

N-Ethyl L-Z-Valinamide

Cat. No.: B1427521
CAS No.: 1381929-59-4
M. Wt: 278.35 g/mol
InChI Key: OTDSKJYLBAFHHU-ZDUSSCGKSA-N
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Description

Benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with a molecular formula of C46H56N6O6 This compound is characterized by its intricate structure, which includes a benzyl group, an ethylamino group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl L-Z-Valinamide typically involves multiple steps. One common method includes the reaction of benzylamine with an appropriate ester or acid chloride to form the carbamate linkage. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-Ethyl L-Z-Valinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **Benzyl N-[(2S)-5-(diaminomethylamino)-1-[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
  • **Benzyl N-[(2S)-1-[(2S,3R,4R)-5-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[2-(3H-indol-3-yl)ethylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Uniqueness

Benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-Ethyl L-Z-Valinamide (C15H22N2O3) is a synthetic compound derived from valine, characterized by its unique structure that includes an ethyl group attached to the nitrogen atom of the valinamide moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism can influence various cellular processes, including metabolism and cell signaling pathways.

Biological Activity and Applications

Research indicates that this compound exhibits several promising biological activities:

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds. The following table outlines key structural characteristics and potential biological activities of selected analogs:

Compound NameStructure CharacteristicsUnique Features
L-Valinamide Naturally occurring amino acid derivativeBasic structure without ethyl substitution
N-Methyl L-Valinamide Methyl group instead of ethylPotentially different pharmacokinetic properties
N-Benzyloxycarbonyl L-Valine Benzyl protecting group on the aminePrimarily used in peptide synthesis
N-Cyclopropyl L-Z-Valinamide Cyclopropyl group introduces steric effectsEnhanced biological activity due to unique conformation

This comparison highlights how variations in substitution patterns can influence the reactivity and biological activity of these compounds. The ethyl substitution in this compound may enhance its solubility and interaction profile compared to its analogs.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study employing molecular docking techniques revealed that this compound binds effectively to specific enzyme targets, suggesting a potential role as a therapeutic agent in metabolic disorders.
  • Antimicrobial Evaluations : Although direct studies on this compound are scarce, related compounds have shown significant antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating that similar effects might be expected from this compound due to structural similarities .
  • Pharmacokinetic Assessments : Preliminary pharmacokinetic studies indicate that the compound's unique structure may influence its absorption and metabolism, potentially leading to improved therapeutic profiles compared to traditional valine derivatives .

Properties

IUPAC Name

benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-16-14(18)13(11(2)3)17-15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDSKJYLBAFHHU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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